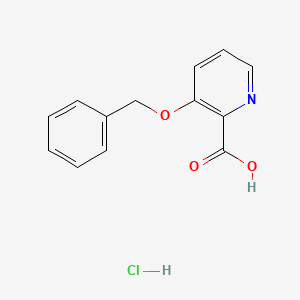
tert-Butyl 2-(4-hydroxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-hydroxyphenoxy)propanoate: is an organic compound with the molecular formula C13H18O4 It is a derivative of propanoic acid and contains a tert-butyl group, a hydroxyphenoxy group, and a propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of 2-(4-hydroxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(4-hydroxyphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various formulations. Its antioxidant properties make it valuable in the preservation of materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis to release active metabolites that interact with biological pathways .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- Butyl 2-(4-hydroxyphenoxy)propanoate
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Comparison: tert-Butyl 2-(4-hydroxyphenoxy)propanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. Compared to ethyl and butyl analogs, the tert-butyl derivative exhibits different solubility and stability properties. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, on the other hand, has a longer alkyl chain, affecting its hydrophobicity and applications .
Propriétés
Formule moléculaire |
C13H18O4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
tert-butyl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C13H18O4/c1-9(12(15)17-13(2,3)4)16-11-7-5-10(14)6-8-11/h5-9,14H,1-4H3 |
Clé InChI |
JUNVRJMMKZUKIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




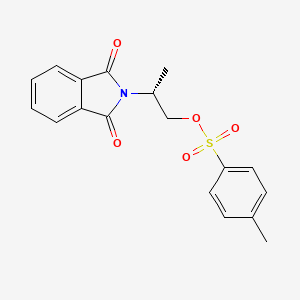
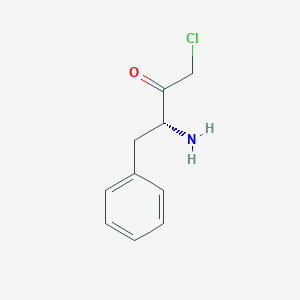
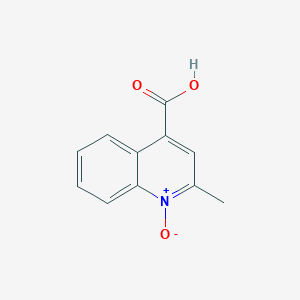
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
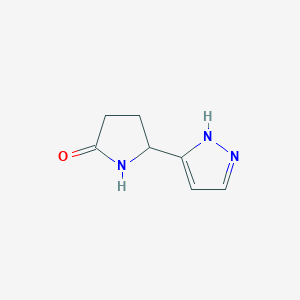


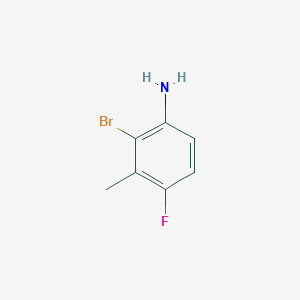


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
